REACTION_CXSMILES
|
O[CH:2]1[NH:7][C:6](=[O:8])[C:5]2([C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:4][CH2:3]1.[H][H].[CH:23]([NH2:26])([CH3:25])[CH3:24]>[Pd]>[C:6]([C:5]1([CH2:4][CH2:3][CH2:2][NH:26][CH:23]([CH3:25])[CH3:24])[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)(=[O:8])[NH2:7]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
OC1CCC2(C(N1)=O)C1=CC=CC=C1C=1C=CC=CC12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then heated at 40° for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the isopropylamine evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in dichloromethane (20 ml)
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCNC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |